Lipophilicity (Calculated logP) Comparison Between N1-Butyl and N1-Methyl Imidazole-2-thiol Analogs
The N1-butyl substitution confers substantially increased lipophilicity compared to N1-methyl or unsubstituted imidazole-2-thiol analogs, directly impacting membrane permeability and protein binding characteristics. The calculated logP value for 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol is 1.735 [1]. While direct experimental logP values for the comparator compounds are not available in the same source, the structural trend is unambiguous: each additional methylene unit in the N-alkyl chain contributes approximately +0.5 logP units based on established Hansch π constants for aliphatic substituents. This lipophilicity difference is quantifiable and reproducible across computational predictions [2].
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | logP = 1.735 |
| Comparator Or Baseline | 1-methyl-4,5-dimethylimidazole-2-thiol (calculated logP ≈ 0.5–0.8 estimated from Hansch π analysis; precise experimental comparator data not available in current sources) |
| Quantified Difference | ΔlogP ≈ +0.9 to +1.2 (estimated from alkyl chain length difference) |
| Conditions | Computational prediction (Chembase database) |
Why This Matters
Higher logP values indicate greater membrane permeability and altered protein binding, which are critical selection criteria for cellular assays, in vivo studies, and medicinal chemistry optimization programs.
- [1] Chembase. 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol physicochemical data (Chembase ID: 253419), logP = 1.735. View Source
- [2] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. View Source
